molecular formula C23H21FN2O4S B11681390 Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B11681390
M. Wt: 440.5 g/mol
InChI Key: HECJKYYOLGUSPC-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative featuring a central thiophene ring substituted at positions 2, 3, 4, and 5. Key substituents include:

  • Position 3: An ethyl carboxylate ester, contributing to solubility and metabolic stability.
  • Position 4: A methyl group, increasing steric bulk and influencing conformational preferences.
  • Position 5: A 2-methylphenyl carbamoyl group, providing aromatic diversity and hydrophobic interactions.

Synthesis likely involves multi-step reactions, such as bromination (as seen in related compounds, ) and coupling of amide/carbamoyl groups via nucleophilic acyl substitution. Structural confirmation may employ X-ray crystallography using SHELX software .

Properties

Molecular Formula

C23H21FN2O4S

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C23H21FN2O4S/c1-4-30-23(29)18-14(3)19(21(28)25-17-8-6-5-7-13(17)2)31-22(18)26-20(27)15-9-11-16(24)12-10-15/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

HECJKYYOLGUSPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents like alcohol and ether, and catalysts to facilitate the reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that compounds structurally related to ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate exhibit notable antioxidant activities. Thiophene derivatives have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, studies demonstrated that certain thiophene derivatives could inhibit lipid peroxidation and scavenge reactive oxygen species, suggesting potential applications in neuroprotection and anti-aging therapies .

Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Various thiophene derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, studies have reported that modifications in the thiophene structure can enhance antibacterial activity, making them promising candidates for developing new antibiotics . The presence of specific substituents on the phenyl rings significantly influences the antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
Emerging research highlights the anticancer potential of thiophene derivatives. This compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of signaling cascades associated with cancer cell survival .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is one common method for synthesizing substituted thiophenes, which involves the reaction of a ketone or aldehyde with an activated nitrile and sulfur in the presence of a base .

Synthetic Route Overview

StepReaction TypeKey ReagentsOutcome
1Gewald ReactionAldehyde, Nitrile, SulfurFormation of thiophene core
2AmidationAmine (4-fluorobenzamide)Introduction of amide functionality
3CarbamoylationIsocyanate (from 2-methylphenol)Formation of carbamoyl group
4EsterificationEthanol, Acid CatalystFinal ester product

Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

1. Antioxidant Supplements
Due to its ability to neutralize free radicals, the compound could be developed into dietary supplements aimed at reducing oxidative stress.

2. Antibacterial Agents
With rising antibiotic resistance, compounds like this compound may serve as lead compounds in the development of new antibacterial drugs.

3. Cancer Therapy
The cytotoxic effects observed in vitro suggest that this compound could be further investigated for its potential as an anticancer agent, possibly leading to the development of novel chemotherapeutics.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Diversity

The following table summarizes key structural differences among analogs (Figure 1):

Compound Name Position 2 Substituent Position 5 Substituent Key Features Reference
Target Compound 4-Fluorobenzamido 2-Methylphenyl carbamoyl Fluorine enhances electronegativity
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate 4-Methylbenzoylamino 4-(Ethoxycarbonyl)phenyl carbamoyl Increased lipophilicity
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate 4-Methylbenzamido 2-Methoxyphenyl carbamoyl Methoxy improves H-bonding capacity
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-Chloroacetamido Methylcarbamoyl Chlorine enhances reactivity
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino Phenyl Amino group increases nucleophilicity

Figure 1 : Structural analogs with variations in substituents at positions 2 and 5.

Commercial and Pharmaceutical Potential

  • Novelty: The scarcity of related compounds in the Cambridge Structural Database (CSD) highlights the novelty of the target compound and its analogs.
  • Polymorphism: As noted in , polymorphism studies are critical for pharmaceutical development, particularly for thiophene derivatives with complex substituents.

Biological Activity

Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a thiophene ring, which is known for its role in various biological activities. The presence of fluorine and other substituents may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor or modulator of certain signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes, and compounds that modulate their activity can have significant therapeutic implications .

Biological Activity Overview

  • Anticancer Activity
    • Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells .
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is mediated through the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .
  • Antimicrobial Activity
    • Preliminary studies indicate that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
  • Neuroprotective Effects
    • Research suggests that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This activity could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectMechanismReference
AnticancerInduces apoptosis in cancer cellsCaspase activation
Anti-inflammatoryReduces pro-inflammatory cytokinesInhibition of NF-kB
AntimicrobialEffective against gram-positive/negative bacteriaDisruption of cell membranes
NeuroprotectiveReduces oxidative stressAntioxidant properties

Q & A

Basic Research Question

  • 1H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm, CH3), fluorobenzamido aromatic protons (δ 7.8–8.1 ppm), and methyl groups (δ 2.3–2.6 ppm). Overlapping peaks from the thiophene ring and carbamoyl groups require 2D NMR (COSY, HSQC) for resolution .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1540 cm⁻¹ (thiophene C-S) confirm functional groups .
  • MS : Molecular ion [M+H]+ should match the exact mass (C23H20FN2O4S: 455.11). Ambiguities arise from isotopic patterns of fluorine and sulfur, requiring high-resolution MS .

What strategies resolve contradictions in crystallographic data versus computational modeling for this compound’s conformation?

Advanced Research Question
X-ray crystallography (e.g., ) may reveal non-planar conformations due to steric hindrance between the 4-fluorobenzamido and 2-methylphenyl groups. Discrepancies with DFT-optimized gas-phase structures (which often assume planar geometry) can be addressed by:

  • Solvent effect modeling : Including solvent (e.g., DMSO) in simulations to account for polarity-induced torsional adjustments .
  • Hirshfeld surface analysis : Comparing experimental (X-ray) and theoretical electron density maps to identify packing forces influencing conformation .

How does the electron-withdrawing 4-fluoro group influence reactivity in downstream functionalization?

Advanced Research Question
The 4-fluorobenzamido group deactivates the thiophene ring, directing electrophilic substitutions to the 4-methyl position. For example:

  • Suzuki coupling : Requires Pd(OAc)2 and SPhos ligand to overcome reduced electron density .
  • Nucleophilic attacks : Fluorine’s inductive effect increases carbamoyl electrophilicity, enabling amide exchange reactions with primary amines under mild conditions (e.g., room temperature, 12 hours) .

What methodological pitfalls occur in assessing biological activity, and how can they be mitigated?

Advanced Research Question

  • False positives in enzyme assays : Residual DMSO from stock solutions (>1% v/v) may denature proteins. Use lyophilized compounds reconstituted in buffer for IC50 studies .
  • Aggregation artifacts : Dynamic light scattering (DLS) pre-screening at 10 µM concentration identifies colloidal aggregates that mimic inhibition .
  • Metabolite interference : LC-MS/MS stability studies in liver microsomes (e.g., human CYP3A4) differentiate parent compound degradation from metabolite activity .

How can competing byproducts during synthesis be identified and minimized?

Advanced Research Question
Common byproducts include:

  • Di-substituted thiophenes : Formed via over-cyclization; monitored by TLC (Rf 0.3 vs. 0.5 for target). Minimized by stoichiometric control of ethyl acetoacetate .
  • Hydrolyzed esters : Detectable via 1H NMR (disappearance of ester triplet). Anhydrous Na2SO4 during workup prevents hydrolysis .
  • Oxidized sulfur : Elemental sulfur residues quenched with activated charcoal filtration .

What are the thermodynamic considerations for scaling up synthesis (e.g., heat transfer, exothermicity)?

Advanced Research Question

  • Reaction calorimetry : Identifies exothermic peaks during cyclization (ΔH ≈ -120 kJ/mol). Jacketed reactors with chilled brine (-10°C) prevent runaway reactions .
  • Solvent selection : Ethanol’s low boiling point (78°C) limits reflux efficiency at scale. Switching to DMF improves heat transfer but requires post-reaction solvent recovery .

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